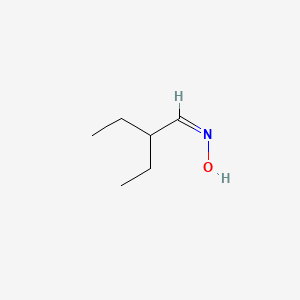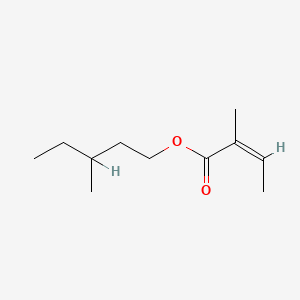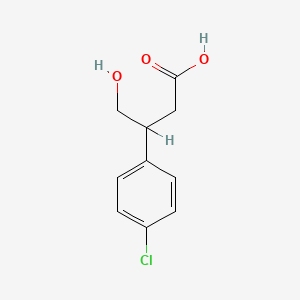
Diethyl 2-(3,4-dichlorophenyl)malonate
Vue d'ensemble
Description
Diethyl 2-(3,4-dichlorophenyl)malonate, also known as DECPM, is an organic compound with a molecular formula of C13H14Cl2O4. It is a white crystalline solid that is soluble in water and organic solvents. DECPM has been used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemical research.
Applications De Recherche Scientifique
Cyclocondensation Reactions
Diethyl malonates, including diethyl 2-(3,4-dichlorophenyl)malonate, are utilized as reagents in cyclocondensation reactions with 1,3-dinucleophiles to generate six-membered heterocycles. These compounds are integral in creating complex chemical structures through cyclocondensation, showcasing their versatility in synthetic organic chemistry (Stadlbauer et al., 2001).
Anticancer Drug Intermediates
The nitrogen-containing water-soluble carboxylic acid, Diethyl 2-(2-chloronicotinoyl)malonate, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This highlights the critical role of diethyl malonate derivatives in the pharmaceutical industry, particularly in the development of novel cancer treatments (Xiong et al., 2018).
Aromatic Arylation
Reactions of diethyl malonate with diaryliodonium salts have been studied for the synthesis of mono- and di-aryl derivatives, demonstrating the utility of diethyl malonates in aromatic arylations to produce compounds with potential applications in materials science and pharmacology (Beringer & Forgione, 1963).
Corrosion Inhibition
α-Aminophosphonates derived from diethyl malonates have been investigated for their corrosion inhibition properties on mild steel in acidic environments. This research indicates the potential of diethyl malonate derivatives as effective corrosion inhibitors in industrial applications (Gupta et al., 2017).
Hydrolysis Studies
The study on the hydrolysis of diethyl 2-(perfluorophenyl)malonate provides insights into the chemical behavior of diethyl malonate derivatives under different conditions, contributing to the understanding of their reactivity and stability in synthetic processes (Taydakov & Kiskin, 2020).
Propriétés
IUPAC Name |
diethyl 2-(3,4-dichlorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O4/c1-3-18-12(16)11(13(17)19-4-2)8-5-6-9(14)10(15)7-8/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMDWSQPZMQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425126 | |
| Record name | Diethyl (3,4-Dichlorophenyl)Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(3,4-dichlorophenyl)malonate | |
CAS RN |
28751-26-0 | |
| Record name | Diethyl (3,4-Dichlorophenyl)Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 2-(3,4-DICHLOROPHENYL)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)

![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)

